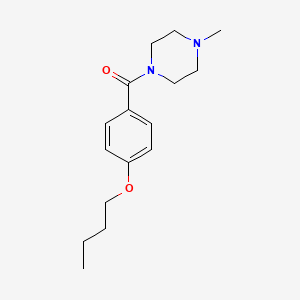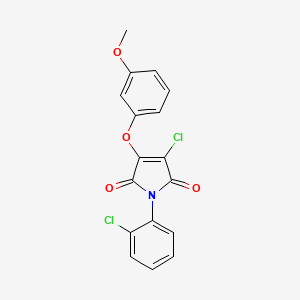
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was initially identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in cancer. Since then, CP-31398 has been found to have a range of other biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione is complex and not fully understood. It has been found to interact with multiple cellular pathways, including the p53 pathway and the c-Myc pathway. One proposed mechanism of action is that 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione stabilizes the structure of mutant p53 proteins, allowing them to function properly. Additionally, 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been found to inhibit the activity of c-Myc, which is thought to contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been found to have a range of biochemical and physiological effects. In addition to its effects on the p53 and c-Myc pathways, 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been found to inhibit the activity of the enzyme Hsp90, which is involved in protein folding and stabilization. This may contribute to its anti-cancer effects, as many cancer cells rely on Hsp90 for survival. Additionally, 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been found to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione for lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione is that its mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione. One area of interest is the development of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, there is interest in exploring the potential use of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapies. Finally, further studies are needed to fully understand the mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione and its potential therapeutic applications in various diseases beyond cancer.
Synthesis Methods
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione can be synthesized using a multistep process that involves the reaction of various chemical reagents. One common method involves the reaction of 2-chlorobenzaldehyde with 3-methoxyphenol in the presence of a base to form a benzoxazole intermediate. This intermediate is then reacted with chloroacetyl chloride to form a chlorinated benzoxazole, which is subsequently reacted with 2-chlorophenylhydrazine to form 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione.
Scientific Research Applications
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to restore the function of mutant p53 proteins, which are frequently found in various types of cancer. This has led to interest in 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione as a potential anti-cancer agent. Additionally, 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been found to have other effects on cellular pathways, such as inhibiting the activity of the oncogene c-Myc, which is frequently overexpressed in cancer.
properties
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-10-5-4-6-11(9-10)24-15-14(19)16(21)20(17(15)22)13-8-3-2-7-12(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZSFWLDMNGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)
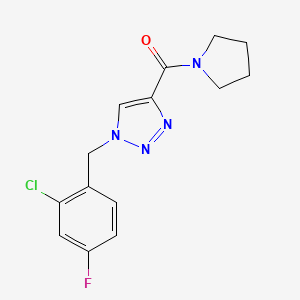
![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)
![(1S*,5R*)-1,3,3-trimethyl-6-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5208605.png)
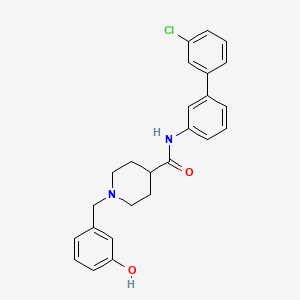
![4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5208615.png)
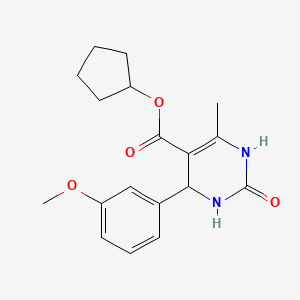

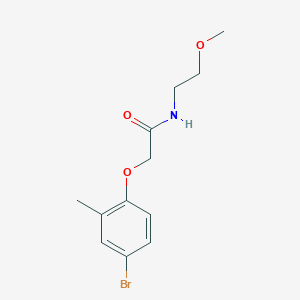
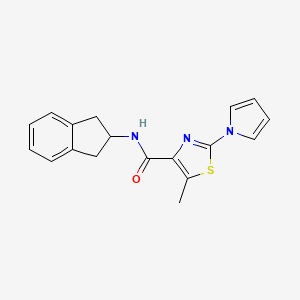
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)
![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)
